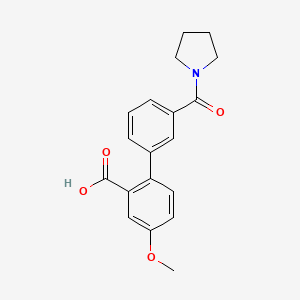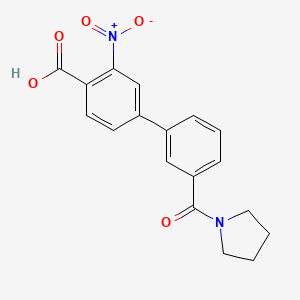
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (4-NCPB) is an organic compound with a wide variety of uses in scientific research. It is a white crystalline powder with a melting point of 164-166 °C and a molecular weight of 308.3 g/mol. 4-NCPB is a derivative of benzoic acid and is commonly used in the synthesis of other compounds, as a reagent for the determination of the activity of enzymes, and as an inhibitor of certain biochemical processes. It is also used in the preparation of pharmaceuticals, cosmetics, and other products.
作用機序
The mechanism of action of 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of certain biochemical processes by binding to specific sites on the enzymes involved in the process. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the oxidation of glucose, the synthesis of nitric oxide, and the activity of enzymes such as tyrosinase, lipase, and acetylcholinesterase. It has also been shown to have antioxidant properties, scavenging reactive oxygen species and preventing oxidative damage.
実験室実験の利点と制限
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and easy to obtain, and it is inexpensive compared to other compounds with similar properties. It is also non-toxic, making it safe to handle in the laboratory. However, it is also relatively insoluble in water, making it difficult to dissolve in aqueous solutions.
将来の方向性
There are a number of potential future directions for research into 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%. These include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to scavenge reactive oxygen species. Additionally, research into its use as a reagent for the determination of the activity of enzymes and its use in the synthesis of pharmaceuticals, cosmetics, and other products could provide further insight into its potential uses. Finally, further research into its solubility in aqueous solutions could provide insight into potential improvements in its use in laboratory experiments.
合成法
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be synthesized by a number of methods. The most common is the condensation of 3-pyrrolidinylcarbonylphenylhydrazine and 4-nitrobenzoic acid in the presence of a strong acid such as sulfuric acid. This reaction yields a white crystalline solid with a melting point of 164-166 °C. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
科学的研究の応用
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent for the determination of the activity of enzymes such as tyrosinase, lipase, and acetylcholinesterase. It is also used as an inhibitor of certain biochemical processes such as the oxidation of glucose and the synthesis of nitric oxide. 4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, and it is used in the synthesis of pharmaceuticals, cosmetics, and other products.
特性
IUPAC Name |
4-nitro-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(19-8-1-2-9-19)13-5-3-4-12(10-13)16-11-14(20(24)25)6-7-15(16)18(22)23/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEBUZQTRWADKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692117 |
Source


|
| Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261899-10-8 |
Source


|
| Record name | 5-Nitro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














